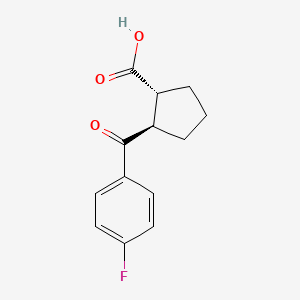

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733741-06-5

Cat. No.: VC2281206

Molecular Formula: C13H13FO3

Molecular Weight: 236.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733741-06-5 |

|---|---|

| Molecular Formula | C13H13FO3 |

| Molecular Weight | 236.24 g/mol |

| IUPAC Name | (1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 |

| Standard InChI Key | NHQQJKKAHSUBRB-GHMZBOCLSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |

| SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Physical Properties

Trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is characterized by its distinctive molecular structure that combines aliphatic and aromatic components. The compound belongs to the category of aromatic carboxylic acids and is classified as a fluorinated organic compound with potential pharmaceutical applications.

Basic Chemical Information

The compound is officially registered with CAS number 733741-06-5 and possesses the molecular formula C₁₃H₁₃FO₃ . Its molecular weight is 236.24 g/mol, making it a relatively small molecule with favorable pharmacokinetic properties . The presence of both the carboxylic acid group and the fluorinated aromatic ring contributes to its unique chemical behavior and biological activity.

Physical Properties

The physical properties of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃FO₃ |

| Molecular Weight | 236.24 g/mol |

| Physical State | Crystalline solid |

| CAS Number | 733741-06-5 |

| Stereochemistry | Trans configuration |

| Functional Groups | Carboxylic acid, ketone, aromatic ring with fluorine |

This compound's structure is particularly notable due to its trans stereochemistry, which significantly impacts its three-dimensional configuration and consequently its biological interactions. The positioning of the carboxylic acid and fluorobenzoyl groups on opposite sides of the cyclopentane ring creates a distinct spatial arrangement that influences molecular recognition processes.

Molecular Characteristics and Structural Features

The molecular architecture of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid exhibits several distinctive features that contribute to its chemical reactivity and biological properties.

Stereochemical Considerations

The trans configuration refers to the spatial arrangement where the carboxylic acid group and the fluorobenzoyl substituent are positioned on opposite sides of the cyclopentane ring plane. This specific stereochemistry is crucial for the compound's biological activity, as it determines the precise orientation of functional groups that interact with target biomolecules.

Electronic and Steric Factors

The presence of the electron-withdrawing fluorine atom at the para position of the benzoyl group creates a unique electronic distribution within the molecule. This fluorine substituent enhances both the biological activity and solubility in various organic solvents, making it a valuable candidate for drug development and biochemical studies. The cyclopentane ring provides conformational rigidity, which can enhance binding affinity and specificity with biological targets.

Synthesis Methodologies

Several synthetic approaches have been developed for the preparation of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, with Friedel-Crafts acylation being the predominant method reported in literature.

Friedel-Crafts Acylation Approach

The synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid primarily involves Friedel-Crafts acylation. This process typically employs cyclopentane as the starting material, reacting it with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds with high regioselectivity and stereoselectivity, leading to the formation of the desired trans isomer.

Alternative Synthetic Routes

While the direct information on alternative routes for this specific compound is limited in the search results, similar compounds suggest potential synthetic strategies:

-

Formation of the fluorobenzoyl intermediate by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions

-

Reaction of the resulting 4-fluorobenzoyl chloride with cyclopentanone in the presence of a base

-

Subsequent carboxylation steps to introduce the carboxylic acid functionality

The efficiency of these synthetic methods is notable, allowing for high yields of the target compound while minimizing by-products.

Chemical Reactivity and Transformations

Trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid possesses multiple reactive functional groups that can undergo various chemical transformations.

Carboxylic Acid Reactions

The carboxylic acid moiety can participate in typical reactions including:

-

Esterification with alcohols to form corresponding esters

-

Amidation reactions with amines

-

Reduction to primary alcohols

-

Decarboxylation under specific conditions

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create analogs for structure-activity relationship studies.

Fluorine-Related Chemistry

Biological Activity and Pharmaceutical Applications

The biological profile of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid makes it a compound of interest in medicinal chemistry.

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorobenzoyl moiety is believed to modulate the activity of enzymes and receptors, while the rigid cyclopentane structure enhances binding affinity and specificity. The compound exhibits significant binding affinity with various biological targets, which is crucial for understanding its potential therapeutic applications, particularly in the context of drug discovery.

Structural Analogs and Comparative Analysis

Structural analogs of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid provide valuable insights into structure-activity relationships and potential modifications for enhanced biological activity.

Position Isomers

The meta-substituted isomer, trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-04-3), shares the same molecular formula (C₁₃H₁₃FO₃) and molecular weight (236.24 g/mol) but differs in the position of the fluorine atom on the benzoyl group . This subtle change in structure can significantly impact biological activity and binding specificity with target proteins.

Halogen Substitutions

Related compounds with different halogen substituents, such as trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, demonstrate how halogen exchanges can modify the compound's properties. The comparison of these analogs reveals the importance of electronic effects, steric factors, and lipophilicity in determining biological activity.

| Compound | Halogen | Position | Molecular Weight | Key Difference |

|---|---|---|---|---|

| Trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | Fluorine | Para (4) | 236.24 g/mol | Reference compound |

| Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | Fluorine | Meta (3) | 236.24 g/mol | Different position of F |

| Trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | Bromine | Para (4) | 297.14 g/mol | Different halogen |

Analytical Characterization

Proper analytical characterization of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is essential for confirming its identity, purity, and structural features.

Spectroscopic Methods

Several spectroscopic techniques can be employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon environments in the molecule, confirming the trans configuration.

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the carboxylic acid group (approximately 1700-1725 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching) and the ketone carbonyl (approximately 1680-1700 cm⁻¹).

-

Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns specific to the molecule's structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for purity assessment and quantification. These techniques are particularly valuable for distinguishing between the trans and cis isomers of the compound.

Current Research and Future Perspectives

Research on trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid continues to evolve, with several promising directions for future investigation.

Recent Developments

Recent studies have focused on exploring the potential of this compound as a scaffold for developing more potent and selective enzyme inhibitors. The unique combination of the rigid cyclopentane structure with the fluorinated aromatic ring makes it an intriguing template for medicinal chemistry applications.

Research Challenges and Opportunities

While the compound shows promise in various applications, several challenges remain:

-

Optimization of synthetic routes to improve yield and stereoselectivity

-

Development of more comprehensive structure-activity relationship studies

-

Exploration of specific biological targets and mechanisms of action

-

Investigation of potential synergistic effects with other therapeutic agents

Future research opportunities include the development of radiolabeled analogs for imaging applications, similar to the work done with related fluorinated cyclopentane derivatives . The incorporation of the 18F isotope could potentially enable the use of this scaffold in Positron Emission Tomography (PET) imaging, expanding its applications beyond therapeutic uses to diagnostic tools.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume